molecular formula C16H12Cl2O3 B2834835 (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol CAS No. 477858-44-9

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol

Cat. No.: B2834835
CAS No.: 477858-44-9
M. Wt: 323.17
InChI Key: JIBJEUTYWADIIA-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol is a synthetic compound featuring a benzofuran core substituted with a methoxy group at position 7 and a 2,4-dichlorophenyl moiety attached via a hydroxymethyl bridge.

Properties

IUPAC Name

(2,4-dichlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c1-20-13-4-2-3-9-7-14(21-16(9)13)15(19)11-6-5-10(17)8-12(11)18/h2-8,15,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBJEUTYWADIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol typically involves the reaction of 2,4-dichlorophenyl compounds with 7-methoxy-1-benzofuran-2-yl derivatives under specific conditions. One common method involves the use of a Grignard reagent, where 2,4-dichlorophenyl magnesium bromide reacts with 7-methoxy-1-benzofuran-2-carbaldehyde to form the desired product . The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or hydrocarbon.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or hydrocarbon derivative.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its pharmacological properties . Research indicates that derivatives of benzofuran often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.
  • Anticancer Properties : The unique chemical structure may contribute to selective cytotoxicity towards cancer cells.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways could be explored for therapeutic applications.

Case Studies

A study examining the anticancer properties of similar benzofuran derivatives highlighted the importance of structural modifications in enhancing biological activity. The findings suggest that the dichlorophenyl group may play a crucial role in increasing potency against specific cancer cell lines.

Biological Research

In biological research, interaction studies are essential for understanding how (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol interacts with various biological targets. Techniques such as:

  • Quantitative Structure-Activity Relationship (QSAR) : This computational method correlates chemical structure with biological effects, aiding in predicting the activity of new compounds.
  • In vitro Assays : Testing the compound's effects on cell cultures can reveal insights into its mechanism of action.

Material Science

The compound's unique properties may also allow for applications in material science, particularly in developing new materials with specific electronic or optical characteristics. Its structural features could be exploited to create advanced materials for sensors or electronic devices.

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps:

  • Formation of Benzofuran Derivative : Initial synthesis focuses on creating the benzofuran structure through cyclization reactions.
  • Introduction of Dichlorophenyl Group : This step often involves electrophilic aromatic substitution reactions to attach the dichlorophenyl moiety.
  • Final Functionalization : The methanol group is introduced through reduction reactions or other functionalization techniques.

Synthetic Pathways

StepReaction Type
Synthesis of BenzofuranCyclization
Attachment of DichlorophenylElectrophilic Substitution
Introduction of MethanolReduction/Functionalization

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related molecules:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol)* Key Applications/Properties
(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol Benzofuran - 7-methoxy
- 2-(2,4-dichlorophenyl)methanol
~335.2 Hypothesized: Antioxidant, antimicrobial
Chlorfenvinphos () Organophosphate - 2,4-dichlorophenyl ethenyl phosphate ester
- Diethyl phosphate
~449.9 Pesticide (insecticide/acaricide)
5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran () Benzofuran - 5-chloro
- 7-methyl
- 3-methylsulfinyl
- 4-fluorophenyl
~364.8 Structural studies, potential bioactive agent
Acuminatin () Benzofuran - 7-methoxy
- 5-[(1E)-3-hydroxy-1-propen-1-yl]
- 2-(4-hydroxy-3-methoxyphenyl)
~370.4 Natural product (plant-derived antioxidant)
2,4-Dichlorophenyl acetic acid-methyl ester () Acetic acid derivative - 2,4-dichlorophenyl
- Methyl ester
~219.0 Analytical standard (HPLC derivatization)

*Calculated based on molecular formulae.

Key Findings from Comparative Analysis

Dichlorophenyl Substituents :

  • The 2,4-dichlorophenyl group is shared with chlorfenvinphos and 2,4-dichlorophenyl acetic acid derivatives. This group enhances lipophilicity and resistance to metabolic degradation, making it valuable in pesticides (e.g., chlorfenvinphos) and analytical standards (e.g., derivatized acetic acid esters) .
  • In the target compound, this group likely improves membrane permeability, a trait critical for bioactive molecules.

Benzofuran Core Modifications: The 7-methoxy substitution in the target compound and Acuminatin contrasts with the 7-methyl and 3-methylsulfinyl groups in ’s benzofuran. The hydroxymethyl bridge in the target compound is absent in other analogs, offering a unique site for hydrogen bonding or further chemical modification.

Functional Group Impact on Applications: Pesticides vs. Bioactive Molecules: Chlorfenvinphos’s phosphate ester group enables acetylcholinesterase inhibition, a mechanism absent in the target compound due to its methanol substituent. This difference suggests lower neurotoxicity for the target molecule . Analytical Utility: The methyl ester of 2,4-dichlorophenyl acetic acid is used in EPA Method 531.1 for carbamate analysis via HPLC with fluorescence detection. The target compound’s methanol group may require alternative derivatization strategies for similar applications .

Research Implications and Gaps

  • Synthetic Pathways : and highlight methodologies for benzofuran functionalization, such as sulfinyl group introduction or propenyl chain addition. These could inform the synthesis of the target compound’s derivatives .
  • Analytical Challenges: The compound’s polar methanol group may complicate chromatographic analysis compared to non-polar analogs like methyl esters.

Biological Activity

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol, known by its CAS number 477858-44-9, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₂Cl₂O₃. The compound features a dichlorophenyl group and a methoxybenzofuran moiety, which are significant for its biological properties.

PropertyValue
IUPAC Name(2,4-dichlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanol
Molecular Weight319.17 g/mol
SolubilitySoluble in organic solvents
Physical FormSolid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may exert its effects by:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in disease progression, particularly those linked to cancer and inflammation.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and triggering beneficial cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
  • IC50 Values : Studies reported IC50 values ranging from 7.2 µM to 16.8 µM, indicating potent activity compared to standard chemotherapeutic agents like Sorafenib .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

  • Tested Pathogens : Various bacterial strains including Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values demonstrated effective inhibition at concentrations as low as 10 µg/mL .

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study conducted on the MCF-7 breast cancer cell line utilized the MTT assay to assess cytotoxicity. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited substantial antibacterial activity. The chloroform extract containing this compound was particularly effective, suggesting its potential application in developing new antimicrobial therapies .

Q & A

Q. What are the established synthetic routes for (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol, and what key reaction conditions optimize yield?

  • Methodological Answer: The compound can be synthesized via condensation of 7-methoxy-1-benzofuran derivatives with 2,4-dichlorophenyl precursors. Key steps include:
  • Deprotonation and activation: Use NaH in THF to deprotonate intermediates, enabling nucleophilic attack (e.g., in benzofuran derivatives, as demonstrated in analogous syntheses) .
  • Oxidation: Employ 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K for controlled sulfoxide/sulfone formation, followed by purification via column chromatography (hexane/ethyl acetate) .
  • Optimization: Adjust stoichiometry (1.1–1.2 equivalents of oxidizing agents) and maintain low temperatures (<298 K) to minimize side reactions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer:
  • X-ray crystallography resolves the 3D molecular geometry, including dihedral angles between the benzofuran and dichlorophenyl rings (critical for understanding steric effects) .
  • NMR spectroscopy: 1H and 13C NMR identify substituent positions (e.g., methoxy at C7, chlorine atoms on the phenyl ring) and confirm purity .
  • Mass spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and detects isotopic patterns for chlorine atoms .

Advanced Research Questions

Q. How do substituents on the benzofuran and dichlorophenyl groups influence the compound’s physicochemical and biological properties?

  • Methodological Answer:
  • Electronic effects: The electron-donating methoxy group at C7 enhances benzofuran ring stability, while electron-withdrawing chlorine atoms on the phenyl ring increase electrophilicity, affecting reactivity in cross-coupling reactions .
  • Biological activity: Comparative studies with analogs (e.g., 4-fluorophenyl or 4-methylphenyl substituents) reveal that 2,4-dichloro substitution improves antimicrobial potency due to increased lipophilicity .
  • Experimental validation: Use HPLC to correlate purity with bioactivity and DFT calculations to predict electronic impacts .

Q. What computational approaches are used to model the interaction mechanisms of this compound with biological targets?

  • Methodological Answer:
  • Molecular docking: Utilize crystal structure data (e.g., CCDC entries from ) as input for docking software (e.g., AutoDock) to predict binding affinities with enzymes like cytochrome P450.
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer potential and reactive sites .
  • Molecular Dynamics (MD): Simulate solvation effects in water or lipid bilayers to evaluate membrane permeability .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer:
  • Standardization: Use identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC50 values normalized to µM) .
  • Structural validation: Confirm compound identity via single-crystal XRD and purity via HPLC (as in ).
  • Cross-study analysis: Compare data with structurally similar compounds (e.g., 3-methylsulfinyl derivatives ) to isolate substituent-specific effects.

Q. What strategies enable the synthesis of novel derivatives to explore structure-activity relationships?

  • Methodological Answer:
  • Functionalization: Modify the methanol group via esterification (e.g., acetic anhydride) or oxidation to a ketone .
  • Cross-coupling: Introduce substituents on the benzofuran ring using Suzuki-Miyaura reactions (e.g., boronic acid derivatives) .
  • Screening: Use high-throughput assays to test derivatives for antibacterial/antifungal activity, prioritizing compounds with logP values <5 for improved solubility .

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